An In-depth Technical Guide to 2-Methyl-6-nitroanisole
An In-depth Technical Guide to 2-Methyl-6-nitroanisole
CAS Number: 18102-29-9
This technical guide provides a comprehensive overview of 2-Methyl-6-nitroanisole, including its chemical and physical properties, synthesis, potential applications, and safety considerations. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
Quantitative data for 2-Methyl-6-nitroanisole is not extensively available in public literature. The following table summarizes the known identifiers and calculated properties. For comparative purposes, some experimental data for the structurally similar compound, 2-nitroanisole, is included.
| Property | Value | Source |
| IUPAC Name | 1-Methoxy-2-methyl-3-nitrobenzene | |
| CAS Number | 18102-29-9 | [1] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | Not specified | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Purity | Min. 95% (Commercially available) | [2] |
Comparative Data for 2-Nitroanisole (CAS: 91-23-6):
| Property | Value | Source |
| Appearance | Colourless-to-yellow-red liquid | [3] |
| Melting Point | 10.5 °C | [3] |
| Boiling Point | 277 °C | [3] |
| Solubility in water | 1.69 g/L at 30 °C | [3] |
| Density | 1.254 g/cm³ at 20 °C |
Synthesis of 2-Methyl-6-nitroanisole
The primary synthesis route for 2-Methyl-6-nitroanisole involves the nitration of 2-methyl-6-nitrophenol.[2] The precursor, 2-methyl-6-nitrophenol, can be prepared from 2-methyl-6-nitroaniline.
Experimental Protocol: Synthesis of 2-Methyl-6-nitrophenol from 2-Methyl-6-nitroaniline
This protocol is based on a patented process for the preparation of the precursor.
Materials:
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2-Methyl-6-nitroaniline
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5 N Sodium hydroxide solution
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Hydrochloric acid
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Water
Procedure:
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In a suitable reaction vessel, dissolve 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline in 500 ml of 5 N sodium hydroxide solution.
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Heat the mixture to 170 °C and maintain this temperature for 50 hours.
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After the reaction period, cool the mixture.
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Acidify the reaction mixture with hydrochloric acid while cooling.
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The crystalline product will precipitate. Collect the solid by suction filtration.
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Wash the collected product with water.
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Dry the product to obtain 2-methyl-6-nitrophenol. The reported yield is approximately 95%.
Experimental Protocol: Synthesis of 2-Methyl-6-nitroanisole from 2-Methyl-6-nitrophenol
This is a general protocol for the nitration step.
Materials:
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2-Methyl-6-nitrophenol
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A suitable nitrating agent (e.g., nitronium tetrafluoroborate, nitronium trifluoromethanesulfonate, or nitronium tetrachloroferrate)[2]
-
An appropriate aprotic solvent (e.g., dichloromethane, acetonitrile)
Procedure:
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Dissolve 2-methyl-6-nitrophenol in the chosen aprotic solvent in a reaction flask equipped with a stirrer and under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C).
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Slowly add the nitrating agent to the cooled solution while stirring.
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Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
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Once the reaction is complete, quench the reaction by carefully adding it to a mixture of ice and water.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography, to obtain 2-Methyl-6-nitroanisole.
Chemical Reactivity and Potential Applications
Information on the specific applications of 2-Methyl-6-nitroanisole in drug development is limited. However, its chemical structure suggests potential as an intermediate in organic synthesis.
It has been shown that 2-Methyl-6-nitroanisole can react with hydronium ions to form 2-methyl-6-nitrophenolate and methoxy radicals.[2] The formation of these radicals may be responsible for its potential to interact with DNA.[2] It also undergoes reactions with cresols and anisoles to form methyl ethers.[2]
While direct applications in drug discovery are not well-documented, related nitroaromatic compounds are known to be versatile scaffolds in medicinal chemistry. For instance, derivatives of 2-Methyl-5-nitroaniline have been explored for their antimicrobial and antiproliferative activities.
Safety and Handling
Safety Information for 2-Nitroanisole (CAS: 91-23-6):
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Hazards: May be harmful if swallowed.[4] It is suspected of causing cancer.[4][5] Exposure at high levels could lead to the formation of methaemoglobin, with effects that may be delayed.[3] It is also known to react violently with zinc and sodium hydroxide.[3]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
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Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes, and inhalation of vapor or mist.[4]
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First Aid:
Spectroscopic Data
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. All chemical manipulations should be carried out by trained professionals in a suitably equipped laboratory, following all institutional and regulatory safety protocols. The information on related compounds is provided for context and should not be directly extrapolated to 2-Methyl-6-nitroanisole without further experimental validation.
